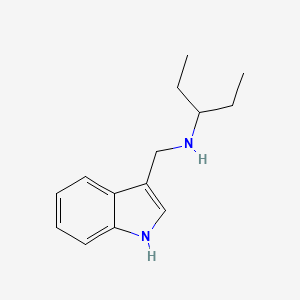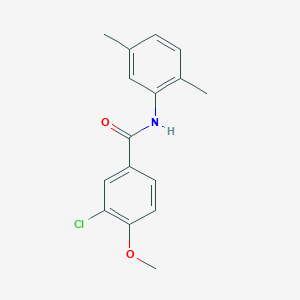![molecular formula C15H15N3O2S B5697495 N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide, also known as AP2, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. AP2 is a member of the thioacetamide family, which is known for its ability to inhibit certain enzymes and modulate cellular signaling pathways.
Wirkmechanismus
N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide exerts its effects by inhibiting the activity of certain enzymes and modulating cellular signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, this compound can alter gene expression and induce apoptosis in cancer cells. This compound has also been found to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of HDACs, modulation of the NF-κB signaling pathway, and induction of apoptosis in cancer cells. This compound has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, this compound has been investigated for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide in lab experiments is its ability to inhibit HDACs, which can alter gene expression and induce apoptosis in cancer cells. This compound has also been shown to modulate the NF-κB signaling pathway, which plays a key role in inflammation and immune responses. However, one limitation of using this compound in lab experiments is its potential toxicity, as high concentrations of this compound can cause cell death in non-cancerous cells.
Zukünftige Richtungen
There are several future directions for research on N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide, including its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. This compound has also been investigated for its potential as a therapeutic agent in combination with other drugs. In addition, further research is needed to determine the optimal dosage and delivery method of this compound for its potential therapeutic applications. Overall, this compound has shown promise as a potential therapeutic agent in various fields of research and warrants further investigation.
Synthesemethoden
The synthesis of N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide involves the reaction of 2-pyridinethiol with 3-acetylamino-benzoic acid, followed by the addition of thionyl chloride and acetic anhydride. The resulting product is purified through column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells by blocking certain signaling pathways and inducing apoptosis. In addition, this compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. This compound has also been investigated for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and apoptosis.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11(19)17-12-5-4-6-13(9-12)18-14(20)10-21-15-7-2-3-8-16-15/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIJTNGKYYHNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)

![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)




![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5697488.png)
![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)